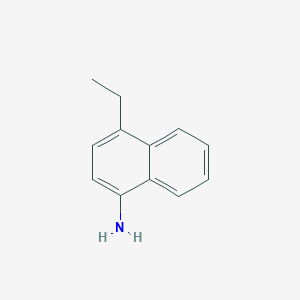

1-Naphthalenamine, 4-ethyl-

Description

Significance of Naphthylamine Derivatives in Organic Synthesis and Chemical Sciences

Naphthylamine and its derivatives are foundational building blocks in the chemical industry. Historically and currently, they are pivotal in the manufacturing of dyes and pigments. ontosight.ai The chromophoric nature of the naphthalene (B1677914) ring system, which can be modulated by the presence and position of substituents, allows for the creation of a broad spectrum of colors. ontosight.ai Beyond colorants, naphthylamine derivatives are crucial intermediates in the synthesis of agrochemicals, pharmaceuticals, and rubber chemicals. ontosight.ai For instance, certain derivatives have been investigated for their potential biological activities, including anticancer and antimicrobial properties. ontosight.ai The ability to functionalize the naphthalene core at various positions allows for the fine-tuning of the molecule's properties, making naphthylamines a subject of ongoing research in medicinal chemistry and materials science. ontosight.ainih.gov

Unique Structural Features and Research Relevance of 4-Ethyl Substitution in 1-Naphthalenamine

The introduction of an ethyl group at the 4-position of the 1-naphthalenamine core imparts specific structural and electronic characteristics to the molecule. The amino group at the C1 position is an activating, ortho-, para-directing group in electrophilic aromatic substitution. The C4 position is para to the amino group, making it a sterically accessible and electronically favorable site for substitution.

From a synthetic standpoint, the presence of the ethyl group at a specific position offers a handle for further chemical transformations, while also potentially influencing the regioselectivity of subsequent reactions on the aromatic ring.

Current Research Landscape and Future Directions for 1-Naphthalenamine, 4-ethyl-

The current body of scientific literature specifically detailing the synthesis, properties, and applications of 1-Naphthalenamine, 4-ethyl- is limited. Chemical suppliers list it as a commercially available compound, and some potential starting materials for its synthesis include 1-ethylnaphthalene, triethylborane, and 4-bromo-1-naphthylamine. chemicalbook.com The synthesis would likely involve a multi-step process, potentially utilizing cross-coupling reactions or classical electrophilic substitution methods like Friedel-Crafts alkylation, although direct ethylation of 1-naphthalenamine can be challenging due to the reactivity of the amino group.

The future research directions for 1-Naphthalenamine, 4-ethyl- are largely unexplored but can be inferred from the broader field of naphthylamine chemistry. Given the biological activities observed in other substituted naphthalenamines, it would be of interest to investigate the potential pharmacological properties of this compound. ontosight.ainih.govgoogle.com Its structure could serve as a scaffold for the development of new therapeutic agents. Furthermore, its potential use as an intermediate in the synthesis of novel dyes, functional polymers, or organic electronic materials remains an open area for investigation. The development of efficient and selective synthetic routes to 1-Naphthalenamine, 4-ethyl- would be a crucial first step to enable such research.

Compound Data Tables

Table 1: Physicochemical Properties of 1-Naphthalenamine, 4-ethyl-

| Property | Value | Reference |

| CAS Number | 67668-19-3 | bldpharm.comariboreagent.com |

| Molecular Formula | C₁₂H₁₃N | chemicalbook.com |

| Molecular Weight | 171.24 g/mol | chemicalbook.com |

| Boiling Point | 130-131 °C (at 0.5 Torr) | chemicalbook.com |

| Predicted pKa | 4.58 ± 0.10 | chemicalbook.com |

| Predicted Density | 1.079 ± 0.06 g/cm³ | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

4-ethylnaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-2-9-7-8-12(13)11-6-4-3-5-10(9)11/h3-8H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOWFSQIFGWBIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C2=CC=CC=C12)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Naphthalenamine, 4 Ethyl and Its Analogues

Established Synthetic Routes to Substituted 1-Naphthylamines

Amination Pathways from Naphthalene (B1677914) Precursors

The direct introduction of an amino group onto a naphthalene core is a fundamental transformation in the synthesis of 1-naphthylamines. One of the classic methods for this conversion is the Bucherer-Lepetit reaction . This reversible reaction involves the conversion of a naphthol to a naphthylamine in the presence of ammonia (B1221849) and sodium bisulfite. libretexts.orgwikipedia.orgchemeurope.com The mechanism proceeds through the addition of bisulfite to the naphthol, followed by nucleophilic attack of ammonia and subsequent elimination of water and sodium bisulfite to yield the corresponding naphthylamine. libretexts.orgyoutube.comyoutube.com

More contemporary approaches focus on the direct catalytic amination of naphthalene. For instance, a one-step amination of naphthalene to naphthylamine has been achieved with high yield using a vanadium-based catalyst (V2O5/HZSM-5) and hydroxylamine (B1172632) under mild conditions. researchgate.netrsc.orgscispace.com In this process, the Brønsted acid sites of the catalyst and the vanadium species are believed to activate the naphthalene and generate the aminating agent. researchgate.netrsc.org

Strategic Introduction of the Ethyl Moiety

The introduction of an ethyl group onto the naphthalene ring is commonly achieved through Friedel-Crafts alkylation . wikipedia.orgmt.commasterorganicchemistry.com This electrophilic aromatic substitution reaction involves treating the naphthalene precursor with an ethylating agent, such as ethyl halide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). mt.commasterorganicchemistry.com The regioselectivity of this reaction is influenced by the reaction conditions and the substituents already present on the naphthalene ring. While Friedel-Crafts alkylation is a powerful tool, it can be prone to issues such as polyalkylation and carbocation rearrangements, which can be mitigated by using Friedel-Crafts acylation followed by reduction. chemistrysteps.com

Synthesis from Halogenated Naphthylamines (e.g., 4-Bromo-1-naphthylamine)

A versatile strategy for the synthesis of 4-ethyl-1-naphthalenamine involves the cross-coupling of a halogenated precursor, such as 4-bromo-1-naphthylamine, with an organometallic reagent. The Suzuki-Miyaura cross-coupling reaction is a prominent example, utilizing a palladium catalyst to couple an organoboron compound with an organohalide. mdpi.com In a potential synthesis of 1-Naphthalenamine, 4-ethyl-, 4-bromo-1-naphthylamine could be coupled with an ethylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. This method is known for its mild reaction conditions and high tolerance of various functional groups.

Catalytic Approaches in the Preparation of 1-Naphthalenamine, 4-ethyl-

Modern synthetic chemistry has increasingly focused on the direct functionalization of C-H bonds, offering a more atom- and step-economical approach to the synthesis of complex molecules.

Transition Metal-Catalyzed C-H Functionalization

Transition metal catalysis has enabled the direct introduction of functional groups at specific positions on the naphthalene ring, including the C4 position. For instance, silver(I)-catalyzed C4-H amination of 1-naphthylamine (B1663977) derivatives has been reported, proceeding smoothly at room temperature. mdpi.comresearchgate.net Palladium catalysis has also been extensively used for the C-H functionalization of 1-naphthylamine derivatives, including alkylation and acylation at the C8 position. acs.orgnih.govrsc.orgnih.govresearchgate.net While direct C4-ethylation has not been explicitly detailed, these examples of C-H activation on the naphthalenamine scaffold suggest the feasibility of such a transformation with the appropriate catalyst and directing group strategy.

The following table summarizes the optimized conditions for a silver(I)-catalyzed C4-H amination of a 1-naphthylamine derivative, which provides a precedent for functionalization at the target position.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Ag₂O (10) | DCE | Room Temp | 80 |

| 2 | Ag₂O (10) | Acetone | Room Temp | 97 |

| 3 | Ag₂O (10) | CH₃CN | Room Temp | 85 |

| 4 | Ag₂O (10) | Toluene | Room Temp | 75 |

| 5 | Ag₂O (10) | THF | Room Temp | 60 |

| 6 | Ag₂O (10) | Dioxane | Room Temp | 55 |

Data extracted from a study on the C4-H amination of N-(naphthalen-1-yl)picolinamide with diisopropyl azodicarboxylate. mdpi.com

Homogeneous Catalysis in Amine Synthesis

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, is a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-nitrogen (C–N) bonds. nih.govlatrobe.edu.au Transition-metal catalyzed cross-coupling reactions are particularly prominent for the synthesis of aryl amines, including derivatives of naphthalenamine. researchgate.netacs.org

The Buchwald-Hartwig amination stands out as a premier method for forming C(sp²)–N bonds. wikipedia.orgrug.nl This palladium-catalyzed reaction couples amines with aryl halides or pseudohalides (like triflates), offering a broad substrate scope and functional group tolerance that surpasses traditional methods. wikipedia.orgorganic-chemistry.org For the synthesis of a compound like 1-Naphthalenamine, 4-ethyl-, this reaction would typically involve the coupling of an ammonia equivalent or a primary amine with a 4-ethyl-1-halonaphthalene (e.g., 1-bromo-4-ethylnaphthalene).

The efficacy of the Buchwald-Hartwig reaction is highly dependent on the choice of ligand coordinated to the palladium center. rug.nl The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been critical to the reaction's success, enabling the coupling of a wide range of substrates under milder conditions. acs.orgrug.nl

Key Components in Catalytic Amination:

Catalyst Precursor: Typically a palladium(0) or palladium(II) source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate).

Ligand: Bulky, electron-rich phosphine ligands are common. Examples include tri-tert-butylphosphine (B79228) (P(tBu)₃), biarylphosphine ligands like RuPhos and BrettPhos, or ferrocene-based ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene). wikipedia.orgrug.nl

Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine in the catalytic cycle. organic-chemistry.org

Substrates: An aryl halide (e.g., 1-bromo-4-ethylnaphthalene) and an amine or ammonia equivalent.

The catalytic cycle generally involves the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org

| Catalyst System Component | Example | Role in Synthesis |

| Palladium Precursor | Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Ligand | RuPhos, BrettPhos | Stabilizes the Pd center, promotes oxidative addition and reductive elimination |

| Base | NaOtBu | Deprotonates the amine, facilitating formation of the key palladium amido intermediate |

| Aryl Substrate | 1-Bromo-4-ethylnaphthalene | Provides the 4-ethylnaphthalene scaffold |

| Amine Source | Ammonia, Benzophenone imine | Provides the amino group for the final product |

Regioselectivity and Stereochemical Control in Synthesis

Achieving precise control over the placement of functional groups (regioselectivity) is a critical challenge in the synthesis of polysubstituted aromatic compounds like 4-ethyl-1-naphthalenamine.

Regioselectivity: The substitution pattern on the naphthalene core is dictated by the synthetic route.

Starting from Substituted Naphthalenes: The most direct approach involves using a starting material that already contains the desired substitution pattern. For instance, the synthesis of 1-Naphthalenamine, 4-ethyl- would ideally start from a pre-functionalized naphthalene, such as 1-bromo-4-ethylnaphthalene or 4-ethyl-1-nitronaphthalene. Subsequent functional group interconversion (e.g., Buchwald-Hartwig amination of the bromide or reduction of the nitro group) installs the amine at the C1 position.

Directed C–H Functionalization: Modern methods allow for the direct functionalization of C–H bonds, guided by a directing group. researchgate.net For example, a group at the C1 position of a naphthalene derivative can direct the introduction of a new substituent at a specific nearby position (e.g., C8 or C2). sigmaaldrich.com A highly facile and efficient protocol for the silver(I)-catalyzed C4−H amination of 1-naphthylamine derivatives has been reported, utilizing picolinamide (B142947) as a bidentate directing group to furnish 4-aminated 1-naphthylamine derivatives. researchgate.net This strategy offers an alternative pathway where the amine is installed first, followed by regioselective functionalization at the C4 position.

Stereochemical Control: For the parent compound 1-Naphthalenamine, 4-ethyl-, there are no stereocenters, so stereochemical control is not a factor. However, for analogues bearing chiral substituents or for atropisomeric derivatives (isomers arising from hindered rotation around a single bond), stereocontrol becomes crucial. Quantum stereochemical analysis has been used to predict the structure of poly-(1-naphthylamine), indicating that steric hindrance can play a major role in the coupling of naphthylamine units. researchgate.net In the synthesis of chiral analogues, asymmetric catalysis would be employed. For instance, using chiral ligands in a transition-metal-catalyzed reaction could induce enantioselectivity in the formation of a stereocenter on a substituent.

| Control Type | Synthetic Strategy | Application to 4-ethyl-1-naphthalenamine |

| Regioselectivity | Use of pre-functionalized precursors (e.g., 1-bromo-4-ethylnaphthalene) | Ensures the ethyl group is at C4 and allows for specific amination at C1. |

| Regioselectivity | Directing-group-assisted C-H activation (e.g., using a picolinamide directing group on 1-naphthylamine) | Could potentially be used to introduce the ethyl group at the C4 position of a 1-aminonaphthalene derivative. researchgate.net |

| Stereocontrol | Asymmetric catalysis with chiral ligands | Not applicable to the achiral target compound, but essential for synthesizing chiral analogues. |

Exploration of Multicomponent and Cascade Reactions for Naphthylamine Formation

To enhance synthetic efficiency, chemists are increasingly turning to multicomponent reactions (MCRs) and cascade reactions. These processes combine multiple reaction steps into a single operation, avoiding the need to isolate intermediates and thereby saving time, resources, and reducing waste. researchgate.netnih.gov

Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a one-pot fashion to form a product that incorporates portions of all reactants. researchgate.net While specific MCRs for 1-Naphthalenamine, 4-ethyl- are not prominently documented, general strategies for synthesizing highly substituted aromatic systems can be adapted. For example, transition metal-catalyzed benzannulation reactions can construct the naphthalene core from simpler acyclic precursors in a convergent manner. rsc.org A one-pot, three-component synthesis of 1-amidoalkyl-2-naphthols has been described, demonstrating the feasibility of MCRs for building functionalized naphthalene rings. researchgate.net

Cascade Reactions: Cascade reactions (also known as domino or tandem reactions) are processes where a single starting material undergoes a series of intramolecular transformations to rapidly build molecular complexity. acs.orgthieme-connect.comresearchgate.net

Aryne Chemistry: A cascade strategy for forming the naphthalene core has been developed using aryne intermediates. acs.orgrsc.org This approach involves a Diels-Alder reaction between a generated aryne and a suitable diene, followed by an aromatization step. For instance, the reaction of a 2-pyrone with an aryne intermediate leads to a multisubstituted naphthalene after decarboxylation. rsc.org

Metal-Catalyzed Cascades: Transition metals can catalyze sequences of reactions, such as an arylnickelation of an alkyne followed by a Heck cyclization, to build the naphthalene skeleton from readily available starting materials. researchgate.net Similarly, palladium-catalyzed cycloaddition reactions of ethynyl-substituted naphthalenes can lead to more complex polycyclic systems. thieme-connect.com These methods offer rapid access to the core structure, which can then be further functionalized.

These advanced strategies provide powerful, efficient routes to complex naphthalene structures and hold promise for the streamlined synthesis of 1-Naphthalenamine, 4-ethyl- and its analogues.

Chemical Reactivity and Mechanistic Investigations of 1 Naphthalenamine, 4 Ethyl

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring

Electrophilic aromatic substitution (EAS) is a foundational reaction class for aromatic compounds. In the case of 1-Naphthalenamine, 4-ethyl-, the regiochemical outcome of such reactions is dictated by the directing effects of the two substituents already present on the naphthalene ring.

The primary amine (-NH2) at the C1 position is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.orgimperial.ac.uk The ethyl group (-CH2CH3) at the C4 position is a weakly activating group, also directing incoming electrophiles to its ortho and para positions via an inductive effect. wikipedia.org

The directing influences of these two groups are as follows:

Amine group (-NH2 at C1): Directs incoming electrophiles to the C2 (ortho) and C8 (peri or ortho) positions. The para position (C4) is already occupied by the ethyl group.

Ethyl group (-CH2CH3 at C4): Directs incoming electrophiles to the C3 (ortho) and C5 (para) positions.

In a competitive scenario, the strongly activating nature of the amine group typically dominates the directing effects. savemyexams.com Therefore, electrophilic attack is most likely to occur at the C2 and C8 positions, which are activated by the potent electron-donating resonance effect of the amine. Steric hindrance could potentially influence the ratio of C2 to C8 substituted products. imperial.ac.uk Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

Nucleophilic Transformations Involving the Amine Functionality

The primary amine group of 1-Naphthalenamine, 4-ethyl- possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. masterorganicchemistry.com This inherent nucleophilicity allows it to react with a wide array of electrophilic species. The reactivity of the amine can be influenced by factors such as the steric environment around the nitrogen atom and the electronic properties of the naphthalene ring. masterorganicchemistry.comresearchgate.net

Reactions characteristic of this nucleophilicity include attacks on carbonyl compounds (like aldehydes and ketones to form imines), acyl halides, and anhydrides (to form amides), as well as on alkyl halides (to form secondary, tertiary amines, or even quaternary ammonium salts). These transformations are fundamental in synthetic chemistry for building more complex molecular architectures and are discussed in further detail as derivatization methods in section 3.4.

C-H Functionalization at Naphthalene Core Positions (e.g., C4-H, C8-H)

Modern synthetic methods have enabled the direct functionalization of carbon-hydrogen (C-H) bonds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. For derivatives of 1-naphthalenamine, these strategies often employ a directing group, typically installed on the amine functionality, to guide a metal catalyst to a specific C-H bond. mdpi.com

A common strategy involves the acylation of the C1-amine with picolinamide (B142947), which then acts as a bidentate directing group, enabling regioselective functionalization at the otherwise less reactive C4 and C8 positions. mdpi.combeilstein-journals.org

A highly efficient method for the introduction of a nitrogen-containing group at the C4 position of 1-naphthalenamine derivatives involves a silver(I)-catalyzed C-H amination reaction. acs.org This protocol utilizes a picolinamide directing group on the C1-amine and reacts the substrate with azodicarboxylates, such as diisopropyl azodicarboxylate (DIAD). mdpi.com The reaction proceeds smoothly at room temperature in acetone, operating under base- and external oxidant-free conditions, and provides good to excellent yields of 4-aminated products. mdpi.comnih.gov This method represents a direct approach to synthesizing 1,4-naphthalenediamine derivatives. acs.org

The scope of this reaction is broad, tolerating various substituents on both the picolinamide directing group and the naphthalene ring, suggesting its applicability to the 4-ethyl- derivative. mdpi.com

Table 1: Silver(I)-Catalyzed C4-H Amination of N-(naphthalen-1-yl)picolinamide Derivatives with Azodicarboxylates Data extracted from studies on various 1-naphthalenamine derivatives to illustrate reaction efficiency.

| Substrate Substituent (Naphthalene Ring) | Azodicarboxylate | Yield (%) |

|---|---|---|

| H | Diisopropyl azodicarboxylate | 97% |

| 2-Methyl | Diisopropyl azodicarboxylate | 85% |

| 7-Methoxy | Diisopropyl azodicarboxylate | 81% |

| 8-Methyl | Di-tert-butyl azodicarboxylate | 83% |

This table is interactive. Click on the headers to sort the data.

The synthesis of aryl ethers from 1-naphthalenamine derivatives can be achieved through directed C-H alkoxylation. A notable example is the cobalt-catalyzed C8 (peri)-selective alkoxylation. beilstein-journals.orgnih.gov Using a picolinamide directing group, this method reacts the naphthalenamine substrate with a variety of primary and secondary alcohols to furnish C8-alkoxylated products. The reaction demonstrates good functional group tolerance, and even sterically hindered alcohols can be used effectively. beilstein-journals.org

In addition to C8 functionalization, methods for C4-etherification of 1-naphthylamide derivatives have also been reported, expanding the toolbox for selective C-O bond formation on the naphthalene core. mdpi.com A ruthenium-catalyzed C4–H bond cyanoalkoxylation has also been developed, which introduces both a cyano and an alkoxy group at the C4 position. rsc.org

The introduction of sulfur- and phosphorus-containing functional groups onto the naphthalene core can also be accomplished via directed C-H functionalization.

Sulfamidation: A visible-light-mediated, copper(I)-catalyzed C4-H sulfamidation of 1-naphthalenamine derivatives has been developed. acs.orgacs.org This reaction employs diphenylsulfonimide as the sulfamidating agent and proceeds at room temperature under mild conditions. acs.org The use of a picolinamide directing group ensures high regioselectivity for the C4 position. DFT studies have indicated that the C4 site is the most electrophilic reactive site in the key intermediate, supporting the observed regiochemical outcome. acs.org

Phosphonation: A direct C4-H phosphonation of 1-naphthalenamine derivatives can be achieved using a silver(I)-promoted reaction with H-phosphonates. acs.orgacs.org This protocol, which also relies on a picolinamide directing group, provides a straightforward route to 4-phosphonated 1-naphthalenamine derivatives. The reaction proceeds via a proposed radical mechanism and tolerates a diverse range of functional groups. acs.org The resulting phosphonated products can undergo further C-H functionalization at other sites, demonstrating their utility as versatile synthetic intermediates. acs.org

Derivatization at the Amine Nitrogen Atom

The nitrogen atom of the primary amine in 1-Naphthalenamine, 4-ethyl- is a key site for derivatization, altering the compound's properties and enabling further transformations.

N-Acylation: The reaction of the amine with acylating agents such as acyl chlorides or carboxylic acids (often with a coupling agent) yields N-acylated products (amides). researchgate.netbath.ac.uk This transformation is of particular importance as it is the foundational step for the directed C-H functionalization reactions described in section 3.3. For instance, acylation with picolinoyl chloride installs the picolinamide directing group necessary to guide metal catalysts to the C4 or C8 positions. mdpi.com

N-Alkylation: The amine can also undergo N-alkylation with reagents like alkyl halides or alcohols under specific catalytic conditions. acsgcipr.org The reaction with alcohols, proceeding through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism catalyzed by transition metals like ruthenium, offers an atom-economical and environmentally benign route to N-alkylated amines. nih.gov Such reactions can be used to prepare secondary or tertiary amines from the primary 1-naphthalenamine starting material.

N-Alkylation and N-Arylation Reactions

The nitrogen atom in 1-Naphthalenamine, 4-ethyl- possesses a lone pair of electrons, making it a nucleophile capable of forming new carbon-nitrogen bonds.

N-Alkylation N-alkylation introduces an alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. This is typically achieved through a nucleophilic substitution reaction (SN2) with an alkyl halide. acsgcipr.org However, a significant challenge in the N-alkylation of primary and secondary amines is over-alkylation, as the product amine is often more nucleophilic than the starting material. masterorganicchemistry.com This can lead to the formation of a mixture of products, including the tertiary amine and the quaternary ammonium salt. masterorganicchemistry.com To achieve selective mono-alkylation, alternative methods like reductive amination are often preferred. masterorganicchemistry.com Palladium catalysts have also emerged as effective tools for N-alkylation reactions, often operating under milder conditions. chemrxiv.org

N-Arylation N-arylation involves the formation of a bond between the amine nitrogen and an aryl group. This transformation is a cornerstone of modern organic synthesis, as the resulting arylamines are prevalent in pharmaceuticals and materials science. beilstein-journals.org Classic methods like the Ullmann condensation required harsh conditions, but significant advancements have been made using palladium and copper catalysts (e.g., Buchwald-Hartwig amination). cmu.edunih.gov These catalyzed reactions allow for the coupling of amines with aryl halides or triflates under much milder conditions. nih.gov More recently, methods using arylboroxines as the aryl source, catalyzed by simple copper salts in solvents like ethanol, have been developed, offering a more efficient and base-free alternative. beilstein-journals.orgresearchgate.net

Table 1: Representative Conditions for N-Alkylation and N-Arylation Reactions

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Base, often leads to over-alkylation masterorganicchemistry.com | Tertiary Amine |

| N-Alkylation | Alcohol | Palladium Catalyst (e.g., Pd/C), Hydrogen auto-transfer chemrxiv.org | Tertiary Amine |

| N-Arylation | Aryl Bromide | Pd(OAc)₂ / (rac)-BINAP, Base cmu.edu | Tertiary Arylamine |

| N-Arylation | Arylboroxine | Copper Salt (e.g., Cu(OAc)₂) in Ethanol beilstein-journals.orgresearchgate.net | Tertiary Arylamine |

Amidation and Iminization (Schiff Base Formation)

Amidation Amidation is the process of forming an amide bond. For a secondary amine like 1-Naphthalenamine, 4-ethyl-, this involves reacting it with a carboxylic acid or one of its activated derivatives. The direct reaction with a carboxylic acid requires high temperatures to remove water, which is often impractical. A more common and efficient approach is to use an activated carboxylic acid, such as an acyl chloride, or to employ coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC). bath.ac.uk These methods facilitate the nucleophilic attack of the amine on the carbonyl carbon, leading to the formation of the corresponding N,4-diethyl-N-(1-naphthyl)amide derivative. bath.ac.uk The stability and reactivity of the resulting amide bond can be influenced by the substituents on both the nitrogen and carbonyl carbon. nih.gov

Iminization (Schiff Base Formation) The reaction of a primary or secondary amine with an aldehyde or a ketone results in the formation of an imine or, in the case of a secondary amine, an enamine. The classic Schiff base formation involves a primary amine condensing with a carbonyl compound to form an azomethine group (-C=N-). wjpsonline.comneliti.com This reaction is typically reversible and can be catalyzed by either acid or base. wjpsonline.com While 1-Naphthalenamine, 4-ethyl- is a secondary amine and thus cannot form a stable imine through simple condensation, its primary amine precursor, 1-naphthalenamine, readily undergoes this reaction. researchgate.netsemanticscholar.org For example, the condensation of 1-naphthylamine (B1663977) with various aromatic aldehydes is a common method to prepare Schiff bases, which are studied for their diverse applications. neliti.comsemanticscholar.orgnih.gov The formation of the imine is confirmed by the appearance of a characteristic C=N stretching frequency in the infrared (IR) spectrum. neliti.com

Table 2: Examples of Carbonyl Compounds for Schiff Base Formation with Primary Naphthylamines

| Carbonyl Compound | Amine | Reaction Type |

|---|---|---|

| 3,4-dimethoxybenzaldehyde | 1-naphthylamine | Condensation neliti.com |

| Substituted Aromatic Aldehydes | Naphtha[1,2-d]thiazol-2-amine | Condensation nih.gov |

| Vanillin | 1-naphthylamine | Condensation researchgate.net |

Mechanistic Studies of Key Transformations

Understanding the precise mechanisms of reactions involving 1-Naphthalenamine, 4-ethyl- is crucial for optimizing reaction conditions and predicting outcomes.

Investigation of Radical Processes and Single-Electron Transfer (SET)

Aromatic amines can participate in reactions involving radical intermediates, often initiated by a single-electron transfer (SET) event. In an SET process, the amine donates a single electron to an acceptor molecule, forming a radical cation. libretexts.org This process is fundamental to photoredox catalysis, where a photocatalyst, upon absorbing light, can become a potent oxidant capable of abstracting an electron from a substrate like an aromatic amine. nih.gov

The resulting amine radical cation is a highly reactive species that can undergo various subsequent transformations. While specific studies on 1-Naphthalenamine, 4-ethyl- are not detailed in the literature, the general mechanism suggests that its naphthalene core and amino group would make it susceptible to oxidation via SET under appropriate photochemical or electrochemical conditions. libretexts.orgnih.gov The stability of the potential radical cation would be influenced by the delocalization of the unpaired electron across the aromatic system.

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool used in physical organic chemistry to elucidate reaction mechanisms by determining if a particular bond is broken in the rate-determining step of a reaction. wikipedia.org This is achieved by comparing the reaction rate of a molecule with that of its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). wikipedia.org

For reactions involving 1-Naphthalenamine, 4-ethyl-, a primary KIE could be investigated by replacing the hydrogen on the nitrogen atom with deuterium (N-D). If a significant difference in reaction rate is observed (kH/kD > 1), it would indicate that the N-H bond is being cleaved during the rate-determining step. baranlab.org This could be relevant in oxidation reactions or in the deprotonation step of a catalyzed coupling reaction. The magnitude of the KIE can provide further insight into the geometry of the transition state. baranlab.org No KIE would suggest that N-H bond cleavage occurs either before or after the slowest step of the reaction. baranlab.org Such studies are invaluable for distinguishing between different proposed mechanistic pathways. nih.govresearchgate.net

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of protons (¹H NMR) and carbon atoms (¹³C NMR).

For 1-Naphthalenamine, 4-ethyl-, the ¹H NMR spectrum is expected to show distinct signals for the ethyl group, the primary amine, and the aromatic protons on the naphthalene (B1677914) ring. The ethyl group would present as a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons due to spin-spin coupling. The two amine protons (–NH₂) would likely appear as a broad singlet. The six protons on the substituted naphthalene ring would appear in the aromatic region, with their chemical shifts and coupling patterns dictated by their positions relative to the electron-donating amino group and the electron-donating ethyl group.

The ¹³C NMR spectrum would complement this by showing the total number of unique carbon atoms. The structure of 1-Naphthalenamine, 4-ethyl- contains 12 carbon atoms, and due to molecular symmetry, fewer than 12 signals might be observed. Two signals are expected in the aliphatic region for the ethyl group carbons, while the remaining signals in the aromatic region would correspond to the ten carbons of the naphthalene ring.

Predicted ¹H NMR Data for 1-Naphthalenamine, 4-ethyl-

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet | 3H | -CH₂CH₃ |

| ~2.8 | Quartet | 2H | -CH₂ CH₃ |

| ~4.0 (broad) | Singlet | 2H | -NH₂ |

| ~6.8 - 8.0 | Multiplets | 6H | Aromatic-H |

Predicted ¹³C NMR Data for 1-Naphthalenamine, 4-ethyl-

| Chemical Shift (δ) ppm | Assignment |

| ~15 | -CH₂CH₃ |

| ~25 | -CH₂ CH₃ |

| ~110 - 145 | Aromatic-C |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. It provides an exact mass measurement, which is used to confirm the molecular formula.

The molecular formula for 1-Naphthalenamine, 4-ethyl- is C₁₂H₁₃N. HRMS analysis would be expected to show a molecular ion peak ([M]⁺) corresponding to the calculated exact mass of this formula. The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. Furthermore, the fragmentation pattern observed in the mass spectrum can provide structural information. For 1-Naphthalenamine, 4-ethyl-, a characteristic fragmentation would be the loss of a methyl radical (•CH₃) via benzylic cleavage, resulting in a prominent fragment ion at [M-15]⁺.

Predicted HRMS Data for 1-Naphthalenamine, 4-ethyl-

| Parameter | Value |

| Molecular Formula | C₁₂H₁₃N |

| Calculated Exact Mass | 171.1048 |

| Expected [M]⁺ Peak | m/z 171.1048 |

| Major Fragment | m/z 156.0813 ([M-CH₃]⁺) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. This technique is particularly useful for characterizing compounds with chromophores, such as the aromatic naphthalene ring system in 1-Naphthalenamine, 4-ethyl-.

The UV-Vis spectrum is expected to be similar to that of the parent compound, 1-naphthalenamine, which displays characteristic absorption bands related to π→π* transitions within the aromatic system. The presence of the amino and ethyl groups, both being electron-donating, is likely to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted naphthalene. The position of these maxima can also be influenced by the polarity of the solvent used for the analysis.

Predicted UV-Vis Absorption Data for 1-Naphthalenamine, 4-ethyl- (in Ethanol)

| Absorption Maximum (λmax) | Molar Absorptivity (ε) | Transition Type |

| ~240 nm | High | π→π |

| ~320 nm | Moderate | π→π |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of 1-Naphthalenamine, 4-ethyl- would exhibit characteristic absorption bands confirming its key structural features. The primary amine (–NH₂) group would be identified by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations. Aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹, while aromatic C-H stretching would be seen just above 3000 cm⁻¹. Other significant peaks would include C=C stretching vibrations for the aromatic ring and an N-H bending vibration.

Predicted IR Absorption Data for 1-Naphthalenamine, 4-ethyl-

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch | Primary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic (Ethyl) |

| 1580 - 1650 | N-H Bend | Primary Amine |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

Advanced X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. By diffracting X-rays off a single crystal, it is possible to generate a detailed model of the electron density and, consequently, the precise positions of atoms.

Should a suitable single crystal of 1-Naphthalenamine, 4-ethyl- be grown, X-ray crystallographic analysis would provide unambiguous confirmation of its structure. This technique would yield precise data on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonds involving the amine group, which are crucial for understanding the compound's solid-state properties. Currently, there are no publicly available crystal structures for this specific compound.

Integration of Spectroscopic Data for Comprehensive Structural Characterization

While each spectroscopic technique provides valuable pieces of the structural puzzle, their integrated interpretation delivers a comprehensive and unambiguous characterization of the molecule.

For 1-Naphthalenamine, 4-ethyl-, the process would be as follows:

HRMS would first confirm the molecular formula is C₁₂H₁₃N.

IR spectroscopy would then identify the presence of a primary amine (N-H stretches), an aromatic ring (C=C and aromatic C-H stretches), and aliphatic groups (aliphatic C-H stretches).

NMR spectroscopy would provide the final and most detailed picture. ¹H and ¹³C NMR data would confirm the presence and connectivity of the 4-ethyl group and establish its position on the naphthalene ring relative to the amine group, based on the specific chemical shifts and coupling patterns of the aromatic protons.

UV-Vis spectroscopy would characterize the electronic properties of the conjugated π-system.

Together, the data from these methods would converge to unequivocally confirm the identity of the compound as 1-Naphthalenamine, 4-ethyl-, leaving no ambiguity as to its isomeric form or atomic connectivity.

Theoretical and Computational Chemistry of 1 Naphthalenamine, 4 Ethyl

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. For 1-Naphthalenamine, 4-ethyl-, DFT studies could be employed to map out potential energy surfaces for various reactions, such as electrophilic substitution on the naphthalene (B1677914) ring. These studies would identify the transition state structures, which are the highest energy points along the reaction coordinate, and calculate the activation energies required for the reaction to proceed.

Such computational investigations are crucial for understanding reaction kinetics and predicting the most favorable reaction pathways. rsc.org For instance, DFT calculations could determine whether an electrophile would preferentially attack at a specific position on the aromatic rings, guided by the electronic effects of the amino and ethyl groups. However, no such specific DFT studies for 1-Naphthalenamine, 4-ethyl- have been found in the literature.

Conformational Analysis and Intramolecular Interactions

The presence of a flexible ethyl group in 1-Naphthalenamine, 4-ethyl- means that the molecule can exist in various conformations due to rotation around the single bonds. Conformational analysis is the study of the energetics of these different spatial arrangements. ijpsr.comlumenlearning.comchemistrysteps.comlibretexts.org Computational methods can be used to identify the most stable conformer (the one with the lowest energy) and to determine the energy barriers for rotation between different conformers.

Intramolecular interactions, such as steric hindrance between the ethyl group and the hydrogen atoms on the naphthalene ring, would play a significant role in determining the preferred conformation. Understanding the conformational landscape is essential as the geometry of the molecule can influence its reactivity and spectroscopic properties. Studies on the parent 1-aminonaphthalene have shown that the amino group is pyramidally distorted and twisted out of the plane of the naphthalene ring in its ground state. researchgate.net The addition of a 4-ethyl group would introduce further conformational complexity that remains uninvestigated.

Prediction of Spectroscopic Properties and Reaction Selectivity

Computational chemistry is widely used to predict various spectroscopic properties, including:

Infrared (IR) spectra: By calculating the vibrational frequencies of the molecule.

Nuclear Magnetic Resonance (NMR) spectra: By calculating the chemical shifts of the hydrogen and carbon atoms.

Ultraviolet-Visible (UV-Vis) spectra: By using time-dependent DFT (TD-DFT) to calculate the electronic transition energies and oscillator strengths.

These theoretical predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds. For example, TD-DFT calculations have been successfully used to predict the absorption and emission spectra of other naphthalimide derivatives. researchgate.net

Furthermore, computational models can predict reaction selectivity, such as regioselectivity in aromatic substitution reactions. By comparing the activation energies for attack at different positions on the naphthalene ring, it would be possible to predict the major product of a given reaction. This predictive power is a cornerstone of modern chemical research, but has not been applied to 1-Naphthalenamine, 4-ethyl- in the available literature.

Synthesis and Exploration of Functional Derivatives

Synthesis of Substituted 1-Naphthalenamine, 4-ethyl- Analogues on the Naphthalene (B1677914) Ring

The functionalization of the naphthalene ring of 1-naphthalenamine derivatives allows for the synthesis of a diverse range of analogues with tailored properties. Methods such as nitration and sulfonation are effective for introducing functional groups onto the aromatic core. nih.gov For instance, the nitration of naphthalene-based polymers can be performed to introduce nitro groups, which can subsequently be reduced to amino groups, providing sites for further modification. nih.gov Similarly, sulfonation serves as a common method to obtain solid acid catalysts by introducing -SO3H groups into the structure of naphthalene-based polymers. nih.gov

Another powerful technique for creating substituted analogues is the Friedel-Crafts reaction. This reaction can be used for crosslinking naphthalene units with agents like formaldehyde (B43269) dimethyl acetal (B89532) (methylal) in the presence of a Lewis acid catalyst such as anhydrous FeCl3. nih.gov This approach has been utilized to synthesize naphthalene-based polymers, and by using functionalized naphthalene monomers, polymers with specific substituents can be created. nih.gov The synthesis of naphthalene-1,4-dione analogues, for example, involves reacting 2,3-dichloronaphthalene-1,4-dione with various amines, demonstrating how nucleophilic substitution can be employed to introduce diverse functionalities onto the naphthalene scaffold. nih.govrsc.org

These synthetic strategies allow for the introduction of a variety of substituents onto the naphthalene core, which can significantly alter the electronic and steric properties of the parent molecule.

Preparation of N-Substituted Ethyl-Naphthylamines and Related Derivatives

The amino group of 1-naphthalenamine serves as a versatile handle for the synthesis of a wide array of N-substituted derivatives, including N-alkyl, N-acyl, and N-sulfonyl compounds.

N-Alkylation and N-Acylation: N-alkylation can be achieved through reactions with alkyl halides. For example, the synthesis of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide (Agomelatine) involves intermediates where the amino group is modified. google.com A general method for preparing N-substituted ethylenediamine (B42938) derivatives involves a three-step sequence starting with a Michael addition of an amine to an α,β-unsaturated compound, followed by hydrazinolysis and a Curtius rearrangement. asianpubs.org Although primary aromatic amines like α-naphthylamine have been shown to form the corresponding product in moderate yields with this method, it highlights a pathway for N-functionalization. asianpubs.org Acetylation of the amino group is also a common transformation, often carried out using acetylating agents to afford the corresponding acetamide. google.com

N-Sulfonylation: The reaction of naphthalenamines with sulfonyl chlorides is a widely used method to prepare N-sulfonylated derivatives. For instance, reacting 1,4-diaminonaphthalene with various aryl sulfonyl chlorides yields the corresponding sulfonamide intermediates. nih.govnih.gov Similarly, ethyl 4-(naphthalene-1-sulfonamido)benzoate can be prepared by reacting benzocaine (B179285) with α-naphthalenesulfonyl chloride in the presence of pyridine. mdpi.com These sulfonamides can be further functionalized. For example, the synthesis of ethyl 4-((N-ethylnaphthalene-1-sulfonamido)methyl)cyclohexane carboxylate demonstrates the preparation of a complex N-substituted sulfonamide. researchgate.net

The following table summarizes representative N-substitution reactions for naphthalenamine analogues.

| Derivative Type | Reactants | Reaction | Product Type |

| N-Sulfonyl | 1,4-diaminonaphthalene, Aryl sulfonyl chloride | Sulfonylation | 1,4-bis(arylsulfonamido)naphthalene |

| N-Sulfonyl | Benzocaine, α-naphthalenesulfonyl chloride | Sulfonylation | Ethyl 4-(naphthalene-1-sulfonamido)benzoate mdpi.com |

| N-Acyl | N-[2-(7-methoxy-1-naphthyl)ethyl]amine, Acetylating agent | Acetylation | N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide google.com |

| N-Alkyl | Amine, α,β-unsaturated compound | Michael Addition, Hydrazinolysis, Curtius Rearrangement | N-Substituted ethylenediamine asianpubs.org |

Development of Chiral 1-Naphthalenamine Derivatives and Stereoselective Synthesis

Chiral amines are crucial components in pharmaceuticals and serve as valuable resolving agents and chiral auxiliaries in asymmetric synthesis. nih.govwhiterose.ac.uk The development of chiral derivatives of 1-naphthalenamine has been an area of significant research.

Chiral Resolution: A common method for obtaining enantiomerically pure naphthalenamines is through the resolution of a racemic mixture. wikipedia.org This process involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization due to differences in solubility. wikipedia.orggoogle.com For example, racemic 1-(1-naphthalene)ethylamine can be resolved using D-(-)-tartaric acid as the chiral resolving agent in an alcohol-water solution. google.com This method yields R-(+)-1-(1-naphthalene)ethylamine D-(-)-tartrate salt, which is then treated with a base to free the R-(+)-enantiomer with an enantiomeric excess (e.e.) value of over 95%. google.com The mother liquor, enriched in the S-(-)-enantiomer, can be racemized and recycled. google.com

Stereoselective Synthesis and Applications: Asymmetric synthesis provides a direct route to enantiomerically pure chiral amines, avoiding the loss of 50% of the material inherent in classical resolution. wikipedia.orgchiralpedia.com Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for this purpose. nih.govacs.org

Chiral naphthylethylamines have been employed as chiral auxiliaries to induce stereoselectivity in chemical reactions. In the Staudinger cycloaddition, for instance, imines derived from 1-(1-naphthyl)ethylamine (B3023371) were reacted to form β-lactams. researchgate.net However, these specific auxiliaries resulted in excellent conversion but a significant loss of selectivity. researchgate.net In contrast, diastereomeric chiral stationary phases (CSPs) for chromatography have been successfully prepared using (R)- or (S)-1-(1-naphthyl)ethylamine, demonstrating their utility in the enantiomeric separation of various compounds. mdpi.com

The table below outlines key aspects of developing chiral 1-naphthalenamine derivatives.

| Methodology | Example Compound | Key Reagents/Process | Outcome/Application |

| Chiral Resolution | Racemic 1-(1-naphthalene)ethylamine | D-(-)-tartaric acid | Separation of R-(+)- and S-(-)-enantiomers google.com |

| Chiral Auxiliary | 1-(1-naphthyl)ethylamine | Staudinger cycloaddition with imines | Synthesis of β-lactams (low diastereoselectivity) researchgate.net |

| Chiral Stationary Phase | (R)- or (S)-1-(1-naphthyl)ethylamine | Immobilization onto a solid support | Enantiomeric separation of N-(3,5-dinitrobenzoyl) derivatives mdpi.com |

Incorporation of 1-Naphthalenamine, 4-ethyl- into Polymeric and Supramolecular Architectures

The rigid and planar structure of the naphthalene core makes 1-naphthalenamine derivatives attractive building blocks for the construction of polymers and complex supramolecular assemblies. nih.gov

Polymeric Architectures: Naphthalene-based polymers can be synthesized through various methods, including one-step Friedel-Crafts crosslinking of naphthalene with agents like methylal. nih.gov The resulting polymers can possess high porosity and surface area. nih.gov Chemical oxidative polymerization is another method used to synthesize polymers from aminonaphthalene monomers, such as poly(1-aminonaphthalene). acs.orgresearchgate.net These polymers often exhibit interesting electronic properties. Recently, novel porous polyaminal-linked polymers have been successfully synthesized using a one-pot polycondensation method with naphthalene and melamine (B1676169) building blocks. mdpi.comnih.gov These materials have shown good thermal stability and significant surface areas, making them candidates for applications like CO2 capture. mdpi.comnih.gov

Supramolecular Architectures: Naphthalene derivatives, particularly naphthalene diimides (NDIs), are widely used in supramolecular chemistry due to their ability to form ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. nih.govrsc.org These interactions can direct the self-assembly of NDI-based molecules into a variety of architectures, including nanotubes, nanobelts, and gels. nih.gov For example, phosphonic acid appended naphthalene diimides can self-assemble with melamine to form flower-like supramolecular structures. nih.gov Similarly, NDI conjugates with peptides can form assemblies that exhibit aggregation-induced emission. rsc.org While these examples use the NDI scaffold, they illustrate the potential of the naphthalene core, as found in 1-naphthalenamine, to be a key component in designing self-assembling systems. The introduction of chiral substituents onto NDI or perylene (B46583) diimide (PDI) units can lead to the formation of chiral supramolecular architectures with potential applications in chiroptical materials. nih.gov

| Architecture Type | Building Blocks | Assembly/Polymerization Method | Resulting Structure/Material |

| Porous Polymer | Naphthalene, Formaldehyde dimethyl acetal | Friedel-Crafts crosslinking | Naphthalene-based porous polymer nih.gov |

| Polyaminal Polymer | Naphthaldehyde, Melamine | One-pot polycondensation | Porous polyaminal-linked network (PAN-NA) mdpi.comnih.gov |

| Conducting Polymer | 1-Aminonaphthalene | Chemical oxidative polymerization | Poly(1-aminonaphthalene) acs.org |

| Supramolecular Assembly | Phosphonic acid appended Naphthalene Diimide, Melamine | Self-assembly via H-bonding | Flower-shaped microstructures nih.gov |

| Supramolecular Gel | 1,8-naphthalimide-dipeptide conjugate | Self-assembly in mixed solvents | Fibrillar gel network rsc.org |

Environmental Transformation and Bioremediation Research

Identification and Characterization of Biodegradation Pathways for Naphthylamines

The microbial degradation of 1-naphthalenamine has been elucidated through the study of Pseudomonas sp. strain JS3066, the first reported isolate capable of mineralizing this compound. elifesciences.org The degradation pathway involves a novel initial step not previously seen in polycyclic aromatic amine degradation.

The pathway is initiated by the glutamylation of 1-NA. nih.govnih.gov This is followed by the oxidation of the resulting γ-glutamylated 1-NA to 1,2-dihydroxynaphthalene. nih.govbiorxiv.org This intermediate then enters the well-established metabolic pathway for naphthalene (B1677914) degradation. nih.govnih.gov Subsequent metabolism to salicylate (B1505791) is catalyzed by enzymes that are closely related to those of the nag pathway for naphthalene degradation. elifesciences.org The salicylate is then transformed into catechol before the aromatic ring is cleaved, leading to intermediates that can enter the tricarboxylic acid (TCA) cycle. elifesciences.org

A bacterial consortium containing species from the genera Bacillus, Arthrobacter, Microbacterium, Nocardioides, and Oleomonas has also been identified for its ability to degrade 4-aminonaphthalene-1-sulfonic acid (4ANS), a related naphthylamine derivative. nih.gov

Microbial Degradation Mechanisms and Enzyme Systems (e.g., NpaA1)

The initial steps in the biodegradation of 1-NA in Pseudomonas sp. strain JS3066 are carried out by a dioxygenase system encoded by a five-gene cluster (npaA1-npaA5). elifesciences.orgnih.gov This system is homologous to the aniline (B41778) dioxygenase (AD) enzyme system, which is known to convert aniline to catechol. elifesciences.org

The key enzyme that initiates the degradation is NpaA1, a glutamine synthetase-like (GS-like) enzyme. nih.govnih.gov NpaA1 catalyzes the glutamylation of 1-NA, a crucial first step in its breakdown. researchgate.net This enzyme is part of a larger system that includes a glutamine amidotransferase (GAT)-like enzyme and a two-component Rieske-type dioxygenase. elifesciences.org The entire system works to convert 1-NA into 1,2-dihydroxynaphthalene. elifesciences.orgnih.gov

Enzyme Structural Analysis and Substrate Specificity in Degradation Processes

Structural and biochemical analyses of NpaA1 have revealed the basis for its catalytic activity and broad substrate range. biorxiv.org The enzyme has a large and hydrophobic active pocket, which distinguishes it from typical type I glutamine synthetases. biorxiv.org This structural feature is key to its ability to accommodate a variety of substrates.

NpaA1 exhibits broad substrate selectivity, showing activity against not only polycyclic aromatic amines like 1-NA and 2-naphthylamine (B18577) but also various monocyclic anilines and their derivatives. nih.govnih.gov Structural analysis has identified that aromatic residues in the substrate entry tunnel and a specific site, V201, within the large substrate-binding pocket significantly influence its substrate preferences. researchgate.netnih.gov This broad specificity suggests its potential utility in degrading a range of aromatic amine pollutants. sciety.org

| Substrate Class | Specific Compounds | Activity Level |

|---|---|---|

| Polycyclic Aromatic Amines | 1-Naphthalenamine, 2-Naphthalenamine | Active |

| Monocyclic Aromatic Amines | Aniline, 3,4-Dichloroaniline | Active |

This table is based on findings from enzyme assays with purified NpaA1, which revealed its activity against a variety of aromatic amines. elifesciences.orgnih.gov

Bioremediation Strategies for Naphthylamine-Contaminated Environments

The discovery of microorganisms like Pseudomonas sp. strain JS3066 that can degrade naphthylamines opens up possibilities for bioremediation of contaminated sites. elifesciences.orgnih.gov Bioremediation is a cost-effective and environmentally friendly alternative to traditional physicochemical cleanup methods. frontiersin.orgekb.eg

Strategies for contaminated environments could include:

In situ bioremediation : This involves stimulating the existing microbial populations at a contaminated site to enhance their degradation activity. nih.gov Techniques like bioventing (supplying oxygen) could be employed.

Ex situ bioremediation : This involves excavating contaminated soil or pumping contaminated water to be treated elsewhere, for example, in bioreactors or prepared land farms. nih.govnih.gov

Bioaugmentation : This strategy involves introducing specific, highly effective microbial strains, such as Pseudomonas sp. strain JS3066, to a contaminated site to supplement the indigenous microbial population and accelerate the degradation of pollutants. researchgate.net

The effectiveness of these strategies relies on a thorough understanding of the microbial mechanisms, enzymes, and genetic regulations involved in the degradation process. frontiersin.org

Assessment of Environmental Fate and Transformation Products

Understanding the environmental fate of 1-Naphthalenamine, 4-ethyl- and related compounds is crucial for assessing their risk. The biodegradation pathway of 1-NA shows that it is transformed into a series of intermediates. researchgate.net The initial transformation product is γ-glutamylated 1-NA, which is then converted to 1,2-dihydroxynaphthalene. biorxiv.org This is further broken down into salicylate and then catechol. elifesciences.org Ultimately, these intermediates are expected to be mineralized into less harmful substances like carbon dioxide and water. ekb.eg

The persistence of the parent compound and its transformation products in the environment depends on various factors, including the presence of suitable microorganisms and favorable environmental conditions. nih.gov While the degradation of the parent compound is essential, it is also important to assess the potential toxicity and mobility of the intermediate transformation products, as they can sometimes be as or more harmful than the original contaminant. researchgate.net The specific environmental fate and transformation products of 1-Naphthalenamine, 4-ethyl- have not been extensively studied, but the pathway of 1-NA provides a strong model for its likely degradation route.

Analytical Method Development for Research Applications

Chromatographic Techniques for Detection and Quantification (e.g., UFLC-UV, GC-MS)

Chromatographic methods are the cornerstone for the separation, identification, and quantification of "1-Naphthalenamine, 4-ethyl-" in complex mixtures.

Ultra-Fast Liquid Chromatography with UV Detection (UFLC-UV):

UFLC-UV is a powerful technique for the rapid analysis of thermally labile or non-volatile aromatic amines like "1-Naphthalenamine, 4-ethyl-". The separation is typically achieved on a reversed-phase C18 column. The mobile phase composition, often a gradient mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent like acetonitrile or ethanol, is optimized to achieve a good resolution and symmetric peak shape. Due to the aromatic nature of the naphthalene (B1677914) ring system, the compound exhibits strong UV absorbance, allowing for sensitive detection. The selection of an appropriate wavelength for detection is critical and is usually set at the wavelength of maximum absorbance of the analyte to ensure high sensitivity. However, solvents like ethanol have a higher UV cutoff, which can lead to baseline drift in gradient elution, a factor to consider during method development.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly specific and sensitive technique for the analysis of volatile and thermally stable compounds. For "1-Naphthalenamine, 4-ethyl-", derivatization may sometimes be employed to improve its volatility and chromatographic behavior, although direct analysis is also feasible. In GC-MS analysis, the compound is first separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and characteristic fragment ions are detected, providing a unique mass spectrum that serves as a chemical fingerprint for identification. The mass spectrum of N-ethyl-1-naphthalenamine, an isomer of the target compound, shows a prominent molecular ion peak at m/z 171 and a top peak at m/z 156, corresponding to the loss of a methyl group. nih.gov The fragmentation pattern is crucial for unequivocal identification. bohrium.commdpi.com

| Peak Type | m/z Value | Possible Fragment |

|---|---|---|

| Molecular Ion (M+) | 171 | [C12H13N]+ |

| Top Peak | 156 | [M-CH3]+ |

| Other Significant Peak | 129 | Further Fragmentation |

Spectrophotometric Assays for Trace Analysis in Complex Matrices (e.g., Diazotization-Coupling Reactions)

Spectrophotometric methods offer a simpler and more accessible alternative to chromatographic techniques for the quantification of "1-Naphthalenamine, 4-ethyl-", particularly for routine analysis. A classic and effective approach involves a diazotization-coupling reaction. nih.govresearchgate.netresearchgate.net

This colorimetric method is based on a two-step chemical reaction. First, the primary aromatic amine group of "1-Naphthalenamine, 4-ethyl-" is diazotized in an acidic medium using a source of nitrous acid, such as sodium nitrite. This reaction converts the amine into a highly reactive diazonium salt. In the second step, this diazonium salt is coupled with a suitable aromatic compound, known as a coupling agent (e.g., N-(1-naphthyl)ethylenediamine or 8-hydroxyquinoline), to form a stable and intensely colored azo dye. nih.govresearchgate.net The color intensity of the resulting solution is directly proportional to the concentration of the original amine. The absorbance of the solution is measured at the wavelength of maximum absorption (λmax) of the formed azo dye using a spectrophotometer. This method is known for its sensitivity and is applicable for trace analysis in various matrices. The selection of the coupling agent and the optimization of reaction conditions, such as pH and temperature, are critical for achieving high sensitivity and specificity. mdpi.com

Advanced Sample Preparation and Extraction Methodologies for Research Samples

The accurate analysis of "1-Naphthalenamine, 4-ethyl-" in complex research samples, such as environmental matrices or biological fluids, necessitates efficient sample preparation to isolate the analyte from interfering substances and to pre-concentrate it to a detectable level.

Solid-Phase Extraction (SPE):

SPE is a widely used technique for the cleanup and concentration of analytes from liquid samples. epa.govsigmaaldrich.com For "1-Naphthalenamine, 4-ethyl-", a reversed-phase SPE cartridge (e.g., C18) can be employed. The aqueous sample is first conditioned to an appropriate pH to ensure the analyte is in a neutral form, enhancing its retention on the nonpolar sorbent. After loading the sample, interfering compounds are washed away with a weak solvent, and the analyte is then eluted with a small volume of a stronger organic solvent, such as methanol or acetonitrile. This process not only purifies the sample but also concentrates the analyte. mdpi.com

Liquid-Liquid Extraction (LLE) and Dispersive Liquid-Liquid Microextraction (DLLME):

Traditional LLE involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. nih.gov Adjusting the pH of the aqueous phase to be basic ensures that the aromatic amine is in its free base form, which is more soluble in organic solvents.

DLLME is a miniaturized version of LLE that offers high enrichment factors and requires minimal solvent volumes. mdpi.comnih.govresearchgate.net In this method, a mixture of an extraction solvent (a water-immiscible organic solvent) and a disperser solvent (a water-miscible organic solvent) is rapidly injected into the aqueous sample. This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for rapid extraction of the analyte. After centrifugation, the sedimented organic phase containing the concentrated analyte is collected for analysis. nih.govyoutube.com

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase. | High recovery, good selectivity, easily automated. | Can be costly, potential for sorbent-analyte irreversible binding. |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Simple, inexpensive. | Requires large volumes of organic solvents, can form emulsions. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid partitioning into a dispersed micro-volume of extraction solvent. | Fast, high enrichment factor, low solvent consumption. | Requires careful optimization of solvent system. |

Application in Monitoring Chemical Reaction Progress and Purity

The analytical techniques described above are invaluable for monitoring the progress of chemical reactions that synthesize or involve "1-Naphthalenamine, 4-ethyl-". For instance, during the synthesis of this compound, small aliquots of the reaction mixture can be withdrawn at different time intervals. After appropriate sample preparation, these aliquots can be analyzed by UFLC-UV or GC-MS.

By plotting the concentration of the reactants and the product ("1-Naphthalenamine, 4-ethyl-") as a function of time, a reaction profile can be generated. This information is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst concentration to maximize the yield and minimize the formation of byproducts.

Furthermore, these analytical methods are essential for assessing the purity of the final synthesized product. By identifying and quantifying any impurities present, the effectiveness of the purification process can be evaluated, ensuring that the compound meets the required specifications for its intended research application.

Advanced Chemical Research Applications of 1 Naphthalenamine, 4 Ethyl

Utilization as a Key Building Block in Complex Organic Synthesis

1-Naphthalenamine, 4-ethyl- functions as a foundational building block for constructing more complex molecular architectures. The amino group on the naphthalene (B1677914) ring is a key reactive site, allowing for the formation of amides, imines, and other nitrogen-containing functionalities. These reactions are fundamental steps in multi-step organic syntheses.

Research has demonstrated the functionalization of the 1-naphthylamine (B1663977) scaffold at the C4 position. For instance, silver(I)-catalyzed C4-H amination of N-(naphthalen-1-yl)picolinamide derivatives with azodicarboxylates proceeds efficiently at room temperature. mdpi.com This methodology provides a direct route to introduce new nitrogen-based substituents at the 4-position, highlighting the utility of the C4-substituted naphthylamine framework in building complex structures. While this study uses a directing group to facilitate the reaction, it underscores the chemical accessibility of the C4 position for creating new bonds, a principle that applies to derivatives like 1-Naphthalenamine, 4-ethyl-.

The synthesis of N-aryl 2-chloroacetamides from corresponding aryl amines is a well-established reaction where the chlorine atom can be easily substituted by various nucleophiles. researchgate.net By analogy, 1-Naphthalenamine, 4-ethyl- can be converted into N-(4-ethyl-1-naphthyl)-2-chloroacetamide, which then serves as a versatile intermediate for introducing a wide range of functional groups through nucleophilic substitution, further expanding its role as a building block.

Role as an Intermediate in the Synthesis of Diverse Chemical Products

As a chemical intermediate, 1-Naphthalenamine, 4-ethyl- is a crucial component in the production of a variety of other chemical compounds. mallakchemicals.comscbt.com Its primary utility lies in its conversion to more complex molecules intended for specialized applications.

One of the most direct applications is in the synthesis of amides. Amide synthesis is a cornerstone of organic and medicinal chemistry. nih.gov 1-Naphthalenamine, 4-ethyl- can react with various carboxylic acids or their derivatives to form N-(4-ethyl-1-naphthyl)amides. For example, novel naphthoquinone aromatic and aliphatic amides have been synthesized and evaluated for biological activity, demonstrating the importance of the amide linkage in creating functional molecules. nih.govnih.gov The synthesis often involves coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) to facilitate the reaction between the amine and a carboxylic acid. nih.govnih.gov

The following table illustrates a general reaction scheme for the synthesis of such amides from a naphthylamine derivative.

| Reactant 1 | Reactant 2 | Coupling Agent | Product Class |

| 1-Naphthalenamine, 4-ethyl- | Aliphatic/Aromatic Carboxylic Acid | DMTMM, DCC, etc. | N-(4-ethyl-1-naphthyl)amides |

This versatility makes 1-Naphthalenamine, 4-ethyl- a valuable intermediate for generating libraries of compounds for screening in materials science and drug discovery.

Application in the Design and Synthesis of Ligands for Catalysis

The naphthylamine framework is a component in the design of specialized ligands for transition metal catalysis. The nitrogen atom of the amino group and potential modifications to the aromatic rings can create effective coordination sites for metal ions. These metal-ligand complexes can then act as catalysts for a variety of organic transformations.

For instance, N-(1-Naphthyl)ethylenediamine, a related compound, can act as a bidentate ligand, coordinating with metals like platinum to form complexes such as (N-1-naphthyl-ethylenediamine)-dichloroplatinum(II). wikipedia.org This demonstrates the capacity of the naphthylamine nitrogen to participate in metal coordination.

Furthermore, research into asymmetric catalysis has utilized complex chiral ligands derived from various scaffolds to achieve high enantioselectivity. nih.gov In the context of 1-naphthylamine derivatives, a picolinamide (B142947) moiety can be attached to the amino group to act as a bidentate directing group in cobalt-catalyzed C8–H sulfonylation reactions. rsc.org This illustrates how the amino group of 1-Naphthalenamine, 4-ethyl- could be functionalized to create a directing group or a part of a larger ligand structure, guiding the regioselectivity of a catalytic reaction. While direct synthesis of a ligand from 1-Naphthalenamine, 4-ethyl- is not explicitly detailed in the surveyed literature, its structure is amenable to modifications used in modern ligand design.

Precursor for the Development of Advanced Materials (e.g., Dyes, Polymers, Thixotropic Systems)

The aromatic structure of 1-Naphthalenamine, 4-ethyl- makes it an excellent precursor for advanced materials, particularly dyes and polymers.

Dyes: Naphthylamines are classic components in the synthesis of azo dyes. medcraveonline.com The synthesis involves diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. 1-Naphthylamine is a common coupling component in this reaction. researchgate.netwikipedia.orgevitachem.com The process typically involves reacting a diazotized aniline (B41778) derivative with the naphthylamine under controlled temperature conditions to form a highly colored azo compound. medcraveonline.com The ethyl group at the 4-position of 1-Naphthalenamine, 4-ethyl- would influence the electronic properties and, consequently, the color of the resulting dye. These dyes have applications in coloring textiles, particularly polyester (B1180765) fibers. researchgate.net

Polymers: 1-Naphthylamine can be polymerized through chemical or electrochemical methods to produce poly(1-naphthylamine) (PNA). researchgate.net This conducting polymer has been synthesized in nanoparticle form and shows potential as an electrode material for supercapacitors and as a photocatalyst for the degradation of organic pollutants. mdpi.com The polymerization of 1-Naphthalenamine, 4-ethyl- would be expected to yield a substituted PNA, where the ethyl groups could modify the polymer's solubility, processability, and electronic properties.

The table below summarizes the material applications.

| Material Type | Synthetic Route | Potential Application |

| Azo Dyes | Diazotization and Azo Coupling | Textile dyeing, Pigments |

| Conducting Polymers | Chemical or Electrochemical Polymerization | Supercapacitors, Photocatalysis |

There is no specific information in the reviewed literature linking 1-Naphthalenamine, 4-ethyl- to the development of thixotropic systems, which are materials that exhibit a time-dependent decrease in viscosity under shear stress. specialchem.com

Utility in Pharmaceutical Research as a Synthetic Intermediate for Drug Precursors

The naphthalene ring system is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Naphthylamine derivatives are therefore important intermediates in the synthesis of potential drug candidates and their precursors. mallakchemicals.comlinchuanchemical.com

N-Ethyl-1-naphthylamine, an isomer of the title compound, is used as a reagent in the synthesis of 5,6,7,8-tetrahydroquinoline (B84679) C5a receptor antagonists and benzo[a]phenoxazinium chalcogen analogs which act as broad-spectrum antimicrobial photosensitizers. pharmaffiliates.com This highlights the role of N-alkylated naphthylamines in creating pharmaceutically relevant molecules.